

Acriflavine: A Technical Deep Dive into its Discovery and Pioneering Applications

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Compound of Interest

Compound Name: Acriflavine

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Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and original use cases of **acriflavine**, a potent antiseptic and trypanocidal agent. Developed in 1912 by the pioneering German medical scientist Paul Ehrlich, **acriflavine** marked a significant advancement in the nascent field of chemotherapy.^{[1][2][3]} This document details the early experimental protocols for its synthesis, derived from coal tar, and its clinical applications, particularly its widespread use as a topical antiseptic during World War I and its role in combating sleeping sickness.^{[1][2][3]} Quantitative data from early studies are presented, alongside a depiction of the initial scientific understanding of its mechanism of action, primarily centered on its interaction with microbial nucleic acids. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this important chemotherapeutic agent.

Discovery and Historical Context

Acriflavine was first synthesized in 1912 by Paul Ehrlich and his assistant Albert Benda.^[2] The discovery emerged from Ehrlich's systematic investigation of aniline dyes for their therapeutic properties, a line of inquiry that had previously led to the development of Salvarsan, the first effective treatment for syphilis. **Acriflavine**, derived from coal tar, is a mixture of two key compounds: 3,6-diaminoacridine (proflavine) and its methylated quaternary ammonium salt, 3,6-diamino-10-methylacridinium chloride (trypaflavine).^[2] Initially named "trypaflavine" for its efficacy against trypanosomes, the causative agents of sleeping sickness, it soon found

broader application as a powerful topical antiseptic.[1][3] Its use became particularly widespread during World War I for the treatment of infected wounds.[1][2]

Original Use Cases and Quantitative Data

Acriflavine's initial applications were primarily in two distinct areas: as a topical antiseptic and for the treatment of trypanosomiasis (sleeping sickness).

Topical Antiseptic for Wound Management

During World War I, **acriflavine** was extensively used to prevent and treat infections in wounds. It was noted for its ability to maintain its antiseptic properties in the presence of serum.

Application	Formulation	Concentration	Source
Wound Dressing	Acriflavine in Glycerine Emulsion	1:1000	

Treatment of Sleeping Sickness (Trypanosomiasis)

The original impetus for the development of **acriflavine** was its activity against trypanosomes. Early clinical work focused on establishing effective, yet safe, dosages for intravenous administration.

Condition	Dosage	Administration	Efficacy/Observations	Source
Trypanosomiasis	Data not available in search results	Intravenous	Data not available in search results	

Note: Specific dosage regimens for sleeping sickness from the early 20th century are not well-documented in the available search results. The focus of later research shifted to other trypanocidal drugs.

Experimental Protocols

The synthesis of **acriflavine** in the early 20th century was a multi-step process starting from coal tar derivatives. The core of the molecule is the acridine ring system.

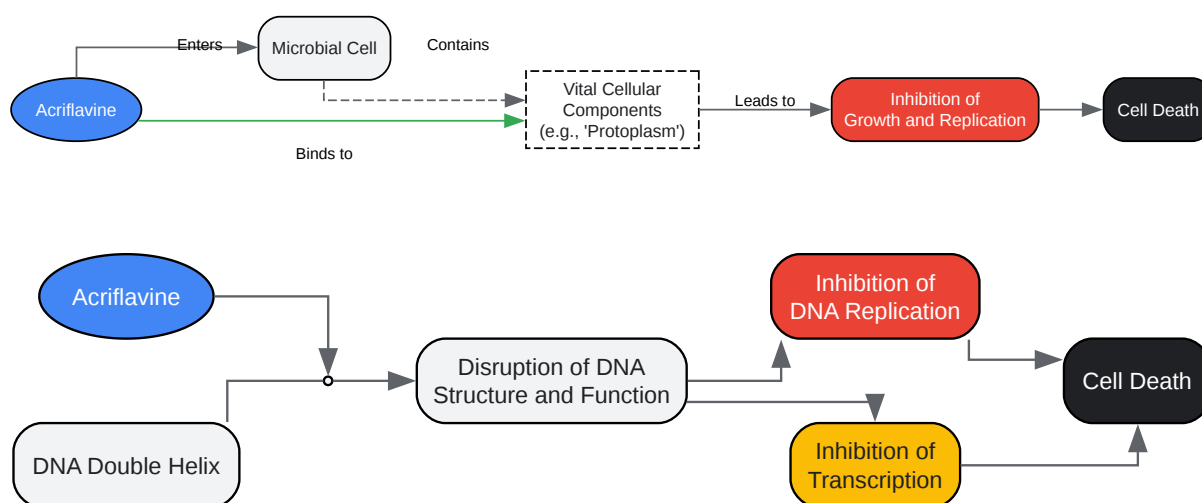
Synthesis of the Acridine Core

The fundamental structure of **acriflavine** is the acridine tricycle. Two classical methods for its synthesis, likely employed in the early 20th century, are the Bernthsen acridine synthesis and the Ullmann condensation.

Bernthsen Acridine Synthesis (Conceptual Workflow)

Caption: Conceptual workflow of the Bernthsen acridine synthesis.

Ullmann Condensation for Acridone Synthesis (Precursor to Acridine)



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